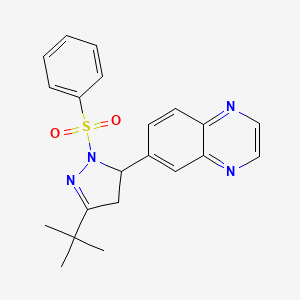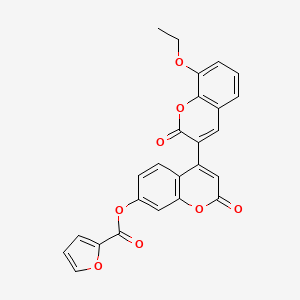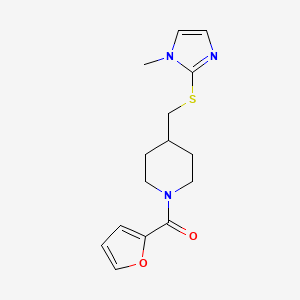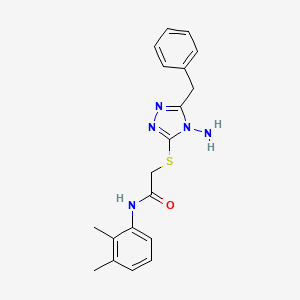![molecular formula C13H13N3O2 B2360626 N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide CAS No. 2411308-76-2](/img/structure/B2360626.png)
N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.
Substitution: The phenyl group and other substituents can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the phenyl ring or the oxadiazole ring, leading to a wide range of chemical and physical properties.
科学的研究の応用
N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research showing promising results in inhibiting cancer cell growth.
Materials Science: It is used in the development of new materials with unique photophysical properties, such as phosphorescent emitters for OLEDs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
作用機序
The mechanism of action of N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide include:
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the oxadiazole ring with the prop-2-enamide group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-11(17)14-9-8-12-15-16-13(18-12)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEFYAPRYRHDPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2360543.png)
![2-[6-(4-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2360544.png)
![(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2360545.png)

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360549.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2360550.png)




![METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2360560.png)
![2,4-Dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2360561.png)
![tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate](/img/structure/B2360562.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2360566.png)
